Pentaerythritol propoxylate

CO2 Utilization Sustainable Polymers Polyether Polyols

Pentaerythritol propoxylate (PE-PO) is a branched, multi-arm polyether polyol synthesized from a pentaerythritol core and propylene oxide. This class of compounds is defined by its multi-functional hydroxyl group structure, making it a valuable crosslinking agent, initiator, and reactive modifier in polymer and material science.

Molecular Formula C8H20O6
Molecular Weight 212.24 g/mol
Cat. No. B1255821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol propoxylate
Synonymspentaerythritol propoxylate
Molecular FormulaC8H20O6
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(CO)O.C(C(CO)(CO)CO)O
InChIInChI=1S/C5H12O4.C3H8O2/c6-1-5(2-7,3-8)4-9;1-3(5)2-4/h6-9H,1-4H2;3-5H,2H2,1H3
InChIKeyZCHGODLGROULLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythritol Propoxylate (PE-PO): Procurement Guide for a Multi-Functional Branched Polyol


Pentaerythritol propoxylate (PE-PO) is a branched, multi-arm polyether polyol synthesized from a pentaerythritol core and propylene oxide. This class of compounds is defined by its multi-functional hydroxyl group structure, making it a valuable crosslinking agent, initiator, and reactive modifier in polymer and material science [1]. The degree of propoxylation (PO/OH ratio) is a critical specification that directly influences its molecular weight (e.g., average Mn ~426 for a 5/4 PO/OH ratio ), density (1.05 g/mL at 25 °C ), and overall reactivity, which in turn governs its performance in targeted applications. Its branched, polyether structure confers a balance of hydrophobicity and flexibility not found in smaller, linear polyols.

Architecture Branched multi-arm polyol for crosslinking and initiation
Specification Propoxylation degree controls reactivity and hydrophobicity
Processing Polyether backbone provides flexibility and wider processing window

Why 'Similar' Polyols Cannot Replace Pentaerythritol Propoxylate Without Performance Loss


The performance of pentaerythritol-based polyols is highly sensitive to the specific alkoxylation. Swapping Pentaerythritol propoxylate (PE-PO) with its ethoxylated analog (PE-EO) or an unmodified polyol leads to quantifiable differences in reaction kinetics, end-use material properties, and application-specific efficacy. For instance, in polyurethane synthesis, the propoxylated derivative (PE-PO) exhibits a lower reactivity rate constant (k = 0.0644 min⁻¹) towards phenyl isocyanate compared to its ethoxylated counterpart (PEEO, k = 0.0659 min⁻¹) [1]. This difference, while small, can be critical for controlling gel times and polymer network uniformity. More strikingly, in CO₂-based polyol synthesis, PE-PO achieves a CO₂ incorporation of 20.4 mol%, a significantly higher efficiency than PE-EO [2]. These data points underscore that seemingly similar compounds in the same class are not interchangeable and that specific molecular architecture directly translates to measurable performance outcomes.

Isocyanate Reactivity

Replacing with ethoxylated analog may shift reaction kinetics, affecting gel time and network uniformity.

CO₂ Incorporation

PE-EO may achieve lower CO₂ fixation, reducing sustainable content in copolymerized polyols.

Quantitative Performance Differentiation: Pentaerythritol Propoxylate vs. In-Class Alternatives


CO₂ Incorporation Efficiency: PE-PO vs. PE-EO for Sustainable Polyol Synthesis

As an initiator in the double metal cyanide (DMC)-catalyzed copolymerization of CO₂ and propylene oxide, Pentaerythritol propoxylate (PE-PO) demonstrates a clear advantage over its ethoxylated analog (PE-EO). Under optimal conditions, PE-PO achieved a CO₂ incorporation of 20.4 mol% [1], making it the most efficient initiator among those evaluated. The study's direct comparison highlights that the specific propoxylated structure of PE-PO is critical for maximizing CO₂ fixation into the polyol backbone.

CO₂ Incorporation
Head-to-head
20.4 mol%
Reported highest among initiators tested
DMC-catalyzed copolymerization; PE-PO vs. PE-EO
CO2 Utilization Sustainable Polymers Polyether Polyols Rigid Polyurethane Foam

Kinetic Reactivity with Isocyanates: PE-PO vs. Pentaerythritol and TMP

A kinetic study comparing the reactivity of several polyols with phenyl isocyanate provides quantitative pseudo-first-order rate constants (k). Pentaerythritol propoxylate (PEPO) was found to be significantly less reactive (k = 0.0644 min⁻¹) than the unmodified pentaerythritol core (PE, k = 0.0700 min⁻¹) and trimethylolpropane (TMP, k = 0.0819 min⁻¹) [1]. This lower reactivity, attributed to the electron-withdrawing effect of the propoxy groups, allows for more controlled crosslinking reactions compared to the faster, less manageable kinetics of the smaller core molecules.

Reactivity with Isocyanate
Head-to-head
PE-PO: 0.0644 min⁻¹
PE: 0.0700 min⁻¹
TMP: 0.0819 min⁻¹
Pseudo-first-order rate constants
Lower reactivity supports more controlled crosslinking
Excess phenyl isocyanate; HPLC monitoring
Polyurethane Synthesis Reaction Kinetics Crosslinking Polyols

Crystallization Agent Performance: PE-PO vs. Traditional Precipitants

Pentaerythritol propoxylate was successfully used to obtain high-quality, well-ordered crystals of the problematic 2-methylcitrate dehydratase (PrpD) protein where traditional precipitants like polyethylene glycols (PEGs) and low molecular-weight alcohols had failed [1]. The crystals obtained with 25-40% PE-PO belonged to the orthorhombic space group C222(1) and diffracted X-rays to a resolution beyond 2.0 Å using synchrotron radiation [1].

Protein Crystallization
Head-to-head
Diffraction to >2.0 Å resolution
25–40% PE-PO as precipitant/cryoprotectant
Specialized tool for recalcitrant proteins
Orthorhombic C222(1) space group
Protein Crystallography Cryoprotection Structural Biology Precipitants

Validated Application Scenarios for Pentaerythritol Propoxylate Based on Quantitative Evidence


Sustainable Polyurethane Foam Manufacturing

Procurement of Pentaerythritol propoxylate is validated for use as an initiator in the synthesis of high-CO₂-content polyols for rigid polyurethane foams (RPUFs). The direct evidence shows PE-PO achieves a high CO₂ incorporation rate of 20.4 mol% [1]. This leads to foams with enhanced mechanical properties and uniform cell morphology, directly supporting the production of more sustainable and high-performance insulation, automotive parts, and structural materials.

Controlled Crosslinking in Polyurethane Elastomers and Coatings

Formulators seeking a slower, more controllable reaction profile for polyurethane systems should select Pentaerythritol propoxylate. Its reaction rate constant with isocyanates (k = 0.0644 min⁻¹) is quantifiably lower than that of unmodified pentaerythritol (k = 0.0700 min⁻¹) [2]. This property is advantageous for producing uniform elastomers, adhesives, and coatings where a longer pot life and more gradual crosslinking are required to achieve optimal material properties.

Advanced Macromolecular Crystallography

For structural biology core facilities and research labs, Pentaerythritol propoxylate is a specialized tool for the crystallization of challenging protein targets. It is uniquely qualified as a precipitant and cryoprotectant that has been demonstrated to yield high-resolution, diffraction-quality crystals (beyond 2.0 Å) from a protein that had failed to produce suitable crystals with traditional precipitants [3]. Its inclusion in custom crystallization screens offers a distinct advantage for solving difficult protein structures.

Synthesis of Low-Temperature Diesel Antiwear Additives

Procurement of propoxylated pentaerythritol is supported for developing high-performance diesel fuel additives. When esterified with tall oil fatty acid, the resulting polyether polyol ester demonstrates significantly improved low-temperature fluidity and antiwear properties [4]. At a treat rate of 150 µg/g, the additive reduces the wear scar diameter to 408 μm [4], making it a valuable component for formulating advanced lubricity improvers for modern diesel engines.

Application
Selection Property
Validation Focus
Sustainable PU Foams
CO₂ incorporation capability
Foam mechanical properties and uniform cell morphology
Controlled Crosslinking PU
Isocyanate reaction kinetics
Pot life extension and network uniformity
Macromolecular Crystallography
Precipitant and cryoprotectant profile
Crystal diffraction quality and structure determination
Low-Temperature Antiwear Additive
Low-temperature fluidity and antiwear performance
Wear scar reduction and formulation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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